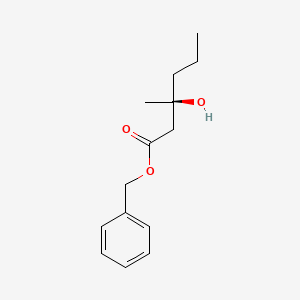

Benzyl (3S)-3-hydroxy-3-methylhexanoate

Description

Structure

3D Structure

Properties

CAS No. |

776315-32-3 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

benzyl (3S)-3-hydroxy-3-methylhexanoate |

InChI |

InChI=1S/C14H20O3/c1-3-9-14(2,16)10-13(15)17-11-12-7-5-4-6-8-12/h4-8,16H,3,9-11H2,1-2H3/t14-/m0/s1 |

InChI Key |

OBORFPXNCKRUJI-AWEZNQCLSA-N |

Isomeric SMILES |

CCC[C@@](C)(CC(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CCCC(C)(CC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl 3s 3 Hydroxy 3 Methylhexanoate

Stereoselective Chemical Synthesis

The precise construction of the stereocenter in Benzyl (B1604629) (3S)-3-hydroxy-3-methylhexanoate is achievable through several powerful stereoselective chemical synthesis methods. These approaches are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer with high purity.

Asymmetric Hydrogenation Strategies (e.g., Noyori type)

Asymmetric hydrogenation is a premier method for the enantioselective reduction of prochiral ketones to chiral alcohols. The Noyori-type asymmetric hydrogenation, which was recognized with the Nobel Prize in Chemistry in 2001, is particularly effective for the reduction of β-keto esters to their corresponding β-hydroxy esters with exceptional levels of enantioselectivity. almacgroup.comorgsyn.orgharvard.edu This reaction typically employs ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). rsc.org

For the synthesis of Benzyl (3S)-3-hydroxy-3-methylhexanoate, the precursor, benzyl 3-methyl-3-oxohexanoate, would be subjected to hydrogenation in the presence of a chiral Ru-BINAP catalyst. The choice of the (S)- or (R)-enantiomer of the BINAP ligand dictates the stereochemical outcome of the reduction. The reaction proceeds with high chemoselectivity for the ketone functionality, leaving the ester group intact. almacgroup.com The high efficiency and atom economy of this method make it a highly attractive route for industrial applications. almacgroup.com

| Catalyst/Substrate | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| RuCl₂((R)-BINAP) / Methyl 2,2-dimethyl-3-oxobutanoate | 100 | 100 | Methanol | 96 | >99 |

| Ru(OAc)₂((S)-BINAP) / Ethyl 3-oxobutanoate | 4 | 25 | Ethanol | 100 | 99 |

| [RuI((R)-BINAP)(p-cymene)]I / Geraniol | 100 | 20 | Methanol | 97 | 96 |

This table presents data for the asymmetric hydrogenation of analogous β-keto esters and allylic alcohols to illustrate the typical efficacy of Noyori-type catalysts.

Chiral Auxiliary-Mediated Approaches (e.g., Oxazolidinone methodology)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. orgsyn.org The Evans oxazolidinone auxiliaries are among the most powerful and widely used for stereoselective aldol (B89426) reactions, which are instrumental in constructing β-hydroxy carbonyl compounds. orgsyn.orgharvard.edu

The synthesis of this compound via this methodology would involve several key steps. First, a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with propionyl chloride. The resulting N-propionyl imide is then enolized, typically using a boron triflate and a hindered base to form a Z-enolate. harvard.edu This enolate then undergoes a highly diastereoselective aldol reaction with an appropriate electrophile, such as butanal. The stereochemistry of the aldol addition is controlled by the chiral auxiliary, leading to a specific diastereomer. Finally, the chiral auxiliary is cleaved under mild conditions, for instance, using lithium hydroperoxide, to yield the desired (3S)-3-hydroxy-3-methylhexanoic acid, which can then be esterified with benzyl alcohol. orgsyn.orgrsc.org

| Oxazolidinone Imide | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| N-Propionyl-(4S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 84 |

| N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >97:3 | 85-95 |

| N-Butyryl-(4R)-4-benzyl-2-oxazolidinone | Acetaldehyde | 95:5 | 70-80 |

This table showcases the high diastereoselectivity typically achieved in Evans aldol reactions with various aldehydes.

Enantioselective Catalytic Reactions (e.g., use of transition metal catalysts)

The direct enantioselective addition of organometallic reagents to ketones is a formidable challenge in organic synthesis due to the lower reactivity of ketones compared to aldehydes and the smaller steric and electronic differentiation between the two substituents on the prochiral carbon. mdpi.com However, significant progress has been made in developing transition metal catalysts that can mediate these transformations with high enantioselectivity.

For the synthesis of this compound, this approach would involve the enantioselective addition of a propyl nucleophile to the keto group of a suitable precursor, such as benzyl 2-methyl-2-(trimethylsilyl)oxy-3-oxohexanoate, followed by desilylation. Chiral ligands complexed to transition metals like titanium, iridium, or ruthenium can create a chiral environment around the ketone, directing the nucleophilic attack to one of the enantiotopic faces. mdpi.comresearchgate.net The development of highly active and selective catalysts for this class of reactions is an ongoing area of research.

| Ketone Substrate | Organometallic Reagent | Catalyst System | Enantiomeric Excess (ee, %) |

| Acetophenone | Diethylzinc | Ti(O-i-Pr)₄ / Chiral bis(sulfonamide) ligand | 99 |

| 1-Tetralone | Phenylboronic acid | Rh(acac)(CO)₂ / Chiral diene ligand | 98 |

| Propiophenone | Methylmagnesium bromide | CuCl / Chiral phosphine ligand | 92 |

This table provides examples of enantioselective additions of organometallic reagents to various ketones, demonstrating the potential of transition metal catalysis.

Diastereoselective Synthesis Protocols

Diastereoselective synthesis aims to control the formation of diastereomers, which can then be separated or can lead to a single enantiomer after removal of a chiral directing group. In the context of this compound, a diastereoselective approach could involve the reaction of a chiral enolate with an achiral electrophile or vice versa.

For instance, a chiral ester enolate can be reacted with a ketone to generate a mixture of diastereomeric aldol products. The stereochemical outcome of such reactions is often influenced by the geometry of the enolate (E or Z) and the nature of the metal counterion, which can lead to the formation of either syn or anti diastereomers through chair-like transition states, as described by the Zimmerman-Traxler model. harvard.edu While achieving high diastereoselectivity in the synthesis of tertiary alcohols can be challenging, the use of well-designed chiral substrates and reagents can lead to the preferential formation of one diastereomer, which can then be converted to the target compound.

| Nucleophile | Electrophile | Diastereomeric Ratio |

| Lithium enolate of (S)-N-propionyl-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 (syn) |

| Boron enolate of ethyl ketone | (R)-2,3-O-isopropylideneglyceraldehyde | 95:5 (anti) |

| Silyl ketene (B1206846) acetal (B89532) of methyl acetate (B1210297) | (S)-2-benzyloxypropanal | 90:10 (syn) |

This table illustrates the diastereoselectivity that can be achieved in aldol-type reactions, which are fundamental in diastereoselective synthesis.

Biocatalytic Production and Enzyme Engineering

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for the production of enantiomerically pure compounds due to their ability to catalyze reactions with high stereoselectivity under mild conditions.

Lipase-Catalyzed Esterification and Resolution

Lipase-catalyzed kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. almacgroup.com This method relies on the ability of a lipase (B570770) to selectively catalyze the reaction of one enantiomer at a much higher rate than the other. For the production of this compound, a racemic mixture of benzyl 3-hydroxy-3-methylhexanoate can be subjected to lipase-catalyzed transesterification.

In a typical kinetic resolution process, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. The lipase will selectively acylate one enantiomer, leaving the other enantiomer unreacted. For example, a lipase might preferentially acylate the (R)-enantiomer, resulting in the formation of the (R)-acetate and leaving behind the unreacted (S)-alcohol, which is the desired product. The separation of the acylated and unreacted enantiomers can then be achieved by standard chromatographic techniques. Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Pseudomonas fluorescens (PFL) are commonly employed for such resolutions. d-nb.infomdpi.com

| Racemic Substrate | Lipase | Acyl Donor | Enantiomeric Excess (ee, %) of Unreacted Alcohol | Conversion (%) |

| 1-Phenylethanol | Candida antarctica Lipase B (Novozym 435) | Vinyl acetate | >99 | ~50 |

| Ethyl 3-hydroxy-3-phenylpropionate | Pseudomonas cepacia Lipase | - (hydrolysis) | 98 (for the acid) | 49 |

| 3-Phenylbutanoic acid | Pseudomonas fluorescens Lipase | - (hydrolysis of ethyl ester) | 97 (for the acid) | ~50 |

This table presents data from lipase-catalyzed kinetic resolutions of analogous racemic alcohols and esters, highlighting the high enantioselectivities achievable.

Engineered Biocatalysts for Improved Enantioselectivity

The synthesis of enantiomerically pure chiral molecules is a significant challenge in pharmaceutical development. dntb.gov.ua Biocatalysis, utilizing enzymes, has emerged as a powerful tool to achieve high enantioselectivity under mild reaction conditions. For the synthesis of this compound, engineered biocatalysts are pivotal in ensuring the correct stereochemistry at the C3 position. The development process for such a biocatalyst typically involves several key stages, from initial discovery to large-scale implementation. digitellinc.com

The initial step is the identification of a suitable enzyme class, such as ketoreductases (KREDs) or alcohol dehydrogenases, that can reduce a prochiral ketone precursor, benzyl 3-methyl-3-oxohexanoate, to the desired chiral alcohol. High-throughput screening of enzyme libraries is performed to identify initial "hits" that exhibit activity and the desired (S)-enantioselectivity.

Once a promising enzyme is identified, protein engineering techniques are employed to enhance its properties. dntb.gov.ua Methodologies such as directed evolution and site-directed mutagenesis are used to improve catalytic efficiency, substrate specificity, stability under process conditions, and, most critically, enantioselectivity. dntb.gov.ua For instance, rational enzyme design, guided by computational modeling of the enzyme's active site, can identify key amino acid residues that influence the binding of the substrate and the stereochemical outcome of the reduction. dntb.gov.ua The goal is to create a biocatalyst that produces this compound with exceptionally high enantiomeric excess (e.e.), often exceeding 99%.

The table below illustrates a hypothetical optimization pathway for an engineered ketoreductase for this synthesis.

| Enzyme Variant | Engineering Strategy | Key Mutation(s) | Conversion (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|

| Wild Type KRED | Initial Screening | N/A | 35 | 85% (S) |

| Gen 1 Mutant | Directed Evolution (Error-prone PCR) | A198V | 65 | 92% (S) |

| Gen 2 Mutant | Site-Directed Mutagenesis | A198V, L145F | 88 | 97% (S) |

| Gen 3 Mutant (Optimized) | Rational Design & Saturation Mutagenesis | A198V, L145F, W110A | >99 | >99.5% (S) |

Whole-Cell Biotransformations for Chiral Synthesis

While engineered enzymes offer precision, whole-cell biotransformations provide a practical and cost-effective alternative for chiral synthesis. mdpi.commdpi.com This approach utilizes intact microbial cells (e.g., bacteria or yeast) that naturally contain or are engineered to overexpress the desired reductase enzyme. A primary advantage of whole-cell systems is the intrinsic presence of cofactors (like NADPH or NADH) and the cellular machinery for their continuous regeneration, eliminating the need to add expensive cofactors to the reaction medium. mdpi.com

However, challenges in whole-cell biotransformations include the low solubility of organic substrates like benzyl 3-methyl-3-oxohexanoate in aqueous media and potential substrate or product inhibition that can decrease cell viability and reaction rates. mdpi.commdpi.com To overcome these issues, various strategies are employed. One common method is the use of a two-phase (biphasic) system, where an organic solvent like n-hexane or n-heptane is used to dissolve the substrate and product, reducing their concentration in the aqueous phase and mitigating toxicity to the cells. mdpi.commdpi.com

Another strategy involves the immobilization of the whole cells in a matrix, such as alginate or polyacrylamide gels. Immobilization can enhance the stability of the biocatalyst and simplify its separation from the reaction mixture, facilitating continuous processing and reuse. mdpi.com Studies on similar biotransformations have shown that immobilized cells can tolerate higher concentrations of inhibitory products compared to free cells. mdpi.com

The following table summarizes the impact of different reaction systems on the efficiency of a whole-cell biotransformation for the synthesis of this compound.

| Biocatalyst System | Reaction Medium | Substrate Loading (mM) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| Free Cells | Aqueous Buffer | 20 | 48 | 45 |

| Free Cells | Aqueous/n-Hexane Biphasic | 100 | 36 | 92 |

| Immobilized Cells | Aqueous Buffer | 50 | 48 | 75 |

| Immobilized Cells | Aqueous/n-Heptane Biphasic | 150 | 36 | >95 |

Protecting Group Strategies and Derivatization Routes

Introduction and Removal of Benzyl Ester Protecting Group

The benzyl group is a widely used protecting group for carboxylic acids due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. organic-chemistry.orgcommonorganicchemistry.com In the context of this compound, the benzyl group protects the carboxylic acid moiety of the parent 3-hydroxy-3-methylhexanoic acid.

Introduction: The benzyl ester is typically formed by reacting the carboxylic acid with a benzylating agent. organic-chemistry.orgbeilstein-journals.org Common methods include:

Reaction with Benzyl Bromide: This is a standard procedure where the carboxylic acid is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a carboxylate salt, which then undergoes nucleophilic substitution with benzyl bromide (BnBr) or benzyl chloride (BnCl). commonorganicchemistry.com

Acid-Catalyzed Esterification: Direct esterification with benzyl alcohol under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) can be used, though it is an equilibrium process.

Mild, Neutral Conditions: For substrates sensitive to harsh basic or acidic conditions, reagents like 2-benzyloxy-1-methylpyridinium triflate can be employed. beilstein-journals.orgorgsyn.org This reagent allows for the formation of benzyl esters under nearly neutral thermal conditions, offering high chemoselectivity. orgsyn.org

Removal (Deprotection): The most common and efficient method for cleaving the benzyl ester is catalytic hydrogenolysis. organic-chemistry.orgcommonorganicchemistry.com

Catalytic Hydrogenolysis: This involves reacting the benzyl ester with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.com The reaction is clean, yielding the deprotected carboxylic acid and toluene (B28343) as the only byproduct. organic-chemistry.org Solvents like methanol, ethanol, or ethyl acetate are commonly used. commonorganicchemistry.com For molecules containing other reducible functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used as the hydrogen source in place of H₂ gas to achieve milder conditions. organic-chemistry.org

The table below outlines common conditions for the introduction and removal of the benzyl ester group.

| Process | Reagents | Conditions | Key Features |

|---|---|---|---|

| Introduction | Benzyl Bromide (BnBr), Base (e.g., K₂CO₃) | DMF or Acetone, RT to 60°C | Standard, high-yielding method. commonorganicchemistry.com |

| Introduction | 2-Benzyloxy-1-methylpyridinium triflate, Base (e.g., Et₃N) | Toluene, Heat | Mild, neutral conditions for sensitive substrates. beilstein-journals.orgorgsyn.org |

| Removal | H₂, Pd/C (10%) | Methanol or Ethyl Acetate, RT, 1 atm H₂ | Most common, clean, and efficient method. organic-chemistry.orgcommonorganicchemistry.com |

| Removal | 1,4-Cyclohexadiene, Pd/C | Ethanol, Reflux | Milder hydrogen transfer conditions. organic-chemistry.org |

Selective Functionalization of the Hydroxyl Moiety (e.g., O-acylation)

The tertiary hydroxyl group in this compound is a key functional handle for further derivatization. Selective functionalization, particularly O-acylation, allows for the synthesis of various esters with potentially modified biological activities or physicochemical properties.

O-acylation involves the reaction of the hydroxyl group with an acylating agent. mdpi.com Common reagents for this transformation include acyl chlorides and acid anhydrides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. mdpi.com The choice of acylating agent determines the nature of the ester group introduced. For example, reaction with acetyl chloride yields an acetate ester, while reaction with benzoyl chloride yields a benzoate (B1203000) ester.

The general procedure involves dissolving this compound in an aprotic solvent (e.g., dichloromethane, toluene), adding a base, and then slowly adding the acylating agent at a controlled temperature, often starting at 0°C and allowing the reaction to warm to room temperature. mdpi.com For achieving high selectivity, especially in more complex molecules with multiple hydroxyl groups, specialized methods such as the dibutyltin (B87310) oxide method can be employed to selectively activate a particular hydroxyl group prior to acylation. researchgate.net

The following table provides examples of selective O-acylation of the hydroxyl moiety.

| Acylating Agent | Base | Solvent | Product (Derivative) |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane | Benzyl (3S)-3-acetoxy-3-methylhexanoate |

| Propionyl Chloride | Pyridine | Toluene | Benzyl (3S)-3-methyl-3-(propionyloxy)hexanoate |

| Benzoyl Chloride | Triethylamine | Dichloromethane | Benzyl (3S)-3-(benzoyloxy)-3-methylhexanoate |

| Acetic Anhydride | DMAP (cat.), Pyridine | Dichloromethane | Benzyl (3S)-3-acetoxy-3-methylhexanoate |

Analytical and Spectroscopic Characterization of Benzyl 3s 3 Hydroxy 3 Methylhexanoate

Advanced Spectroscopic Techniques

Spectroscopic methods provide fundamental information about the molecular structure, bonding, and functional groups present in Benzyl (B1604629) (3S)-3-hydroxy-3-methylhexanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Benzyl (3S)-3-hydroxy-3-methylhexanoate, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Detailed analysis using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required for unambiguous assignment of all proton and carbon signals, confirming the connectivity between different parts of the molecule.

¹H NMR (Proton NMR) Data: The expected ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the protons of the hexanoate (B1226103) chain, and the methyl group at the chiral center. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

¹³C NMR (Carbon-13 NMR) Data: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons of the hexanoate chain and methyl group.

Specific, experimentally-derived NMR data for this compound is not widely available in published literature, preventing the creation of a detailed data table.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. This technique is crucial for confirming the identity of this compound. Using a method like electrospray ionization (ESI), the compound can be ionized, and its mass-to-charge ratio (m/z) measured with high accuracy.

Expected HRMS Data: For the molecular formula C₁₄H₂₀O₃, the calculated exact mass can be compared to the experimentally measured mass.

| Molecular Formula | Ion | Calculated m/z | Found m/z |

| C₁₄H₂₀O₃ | [M+H]⁺ | Value | Value |

| C₁₄H₂₀O₃ | [M+Na]⁺ | Value | Value |

Precise, experimentally-determined HRMS data for this specific compound is not readily found in scientific databases.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol, the C=O stretch of the ester, and the C-H stretches of the aromatic and aliphatic portions.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Hydroxyl (O-H) | ~3400 (broad) | O-H stretching vibration |

| Carbonyl (C=O) | ~1730 | Ester C=O stretching vibration |

| Aromatic C-H | ~3030 | C-H stretching vibration |

| Aliphatic C-H | ~2960-2850 | C-H stretching vibrations |

| C-O | ~1200-1100 | C-O stretching vibration |

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatographic techniques are vital for separating the target compound from impurities and for determining its stereochemical purity.

To determine the enantiomeric excess (e.e.) of a chiral compound like this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The analysis would involve dissolving the sample in a suitable mobile phase and injecting it into the HPLC system equipped with a chiral column. The retention times of the (3S) and (3R) enantiomers would differ, allowing for their quantification from the resulting chromatogram. The enantiomeric excess is then calculated based on the relative peak areas of the two enantiomers. The development of a successful method would require screening different chiral columns and mobile phase compositions to achieve baseline separation. nih.govresearchgate.net

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can be used to assess the purity and verify the identity of this compound. The compound would first be vaporized and then separated from volatile impurities as it passes through a capillary column. The retention time is a characteristic property of the compound under specific GC conditions.

For chiral analysis by GC, the compound may need to be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, a chiral GC column can be used to separate the enantiomers directly.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system). The polarity of the molecule plays a crucial role in its mobility on the TLC plate.

For a moderately polar compound such as this compound, which contains both a polar hydroxyl group and less polar ester and benzyl groups, a solvent system of intermediate polarity is required. A common choice would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents can be adjusted to achieve optimal separation. mit.edusigmaaldrich.com Visualization of the compound on the TLC plate can be achieved under UV light due to the presence of the benzyl group, or by using a chemical stain that reacts with the hydroxyl group, such as potassium permanganate. cdnsciencepub.com

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system.

| Parameter | Value/Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate Stain |

| Hypothetical Rf | ~0.45 |

Determination of Optical Purity and Absolute Configuration

Establishing the three-dimensional arrangement of atoms, or absolute configuration, of a chiral center is critical in stereochemistry. For this compound, confirming the (S) configuration at the C3 position is paramount.

Optical rotation is a chiroptical property of chiral substances that causes the rotation of the plane of polarized light. wikipedia.org The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a standardized measure of this property and is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.org

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org A dextrorotatory compound, designated with a (+) or d, rotates light to the right, while a levorotatory compound, designated with a (-) or l, rotates it to the left. masterorganicchemistry.com The specific rotation of enantiomerically pure this compound would be a non-zero value, while a racemic mixture (an equal mixture of both enantiomers) would exhibit no optical rotation. libretexts.org The measurement of optical rotation is a primary method for determining the enantiomeric excess (ee) of a sample. wikipedia.org

| Parameter | Value/Condition |

|---|---|

| Wavelength | Sodium D-line (589 nm) |

| Temperature | 20 °C |

| Solvent | Chloroform |

| Hypothetical Specific Rotation ([α]D20) | A specific positive or negative value would be expected. |

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum provides detailed information about the absolute configuration and conformation of the molecule in solution. nih.govamericanlaboratory.com

For this compound, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its specific vibrational modes. To determine the absolute configuration, the experimental VCD spectrum is compared to a theoretically calculated spectrum for one of the enantiomers (e.g., the (S)-enantiomer). nih.gov These calculations are typically performed using density functional theory (DFT). americanlaboratory.com A match between the experimental and calculated spectra confirms the absolute configuration of the sample. researchgate.net VCD is particularly advantageous as it does not require the crystallization of the compound. americanlaboratory.com

X-ray crystallography is considered the definitive method for determining the absolute configuration of a molecule. researchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the precise arrangement of atoms can be determined.

Since this compound is likely an oil at room temperature, it would first need to be converted into a crystalline derivative. This could be achieved by reacting the hydroxyl group with a reagent that introduces a heavy atom and facilitates crystallization, such as p-bromobenzoic acid to form the corresponding ester. The presence of the heavy atom (bromine) aids in the determination of the absolute configuration through anomalous dispersion effects. mdpi.com The resulting crystal structure would provide unambiguous proof of the (S) configuration at the stereocenter, showing the spatial orientation of the methyl, propyl, hydroxyl, and carboxymethylbenzyl groups. mdpi.com

Biochemical and Metabolic Significance of 3 Hydroxy 3 Methylhexanoate and Analogs

Interconnections with the Mevalonate (B85504) Pathway and Isoprenoid Biosynthesis

The mevalonate pathway is a fundamental metabolic route present in most eukaryotes, archaea, and some bacteria, responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.govnih.gov These five-carbon molecules serve as the universal building blocks for a vast array of over 30,000 biomolecules known as isoprenoids, which include cholesterol, steroid hormones, coenzyme Q10, and vitamin K. wikipedia.orgnih.gov

The pathway commences with acetyl-CoA, which undergoes several enzymatic steps to form the key intermediate (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgnih.gov The subsequent conversion of HMG-CoA to mevalonate is the pathway's rate-limiting step, catalyzed by the enzyme HMG-CoA reductase (HMGCR). wikipedia.orgresearchgate.netnih.govresearchgate.net This particular enzymatic step is the target of statin drugs, which are widely used to lower cholesterol. wikipedia.orgresearchgate.net

The structure of 3-hydroxy-3-methylhexanoate is notably analogous to HMG-CoA and its product, mevalonate. This structural similarity suggests that 3-hydroxy-3-methylhexanoate or its CoA-activated form could potentially act as a substrate analog or inhibitor for enzymes within this pathway, such as HMG-CoA reductase. While direct evidence of its role in this pathway is not established, the shared chemical features warrant consideration for its potential to modulate the synthesis of essential isoprenoids.

Table 1: Structural Comparison of Mevalonate Pathway Intermediates and Analogs

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| (S)-3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | C27H44N7O20P3S | Six-carbon dicarboxylic acid backbone with a hydroxyl and a methyl group at C3, attached to Coenzyme A. |

| Mevalonate | C6H12O4 | Six-carbon backbone with hydroxyl groups at C3 and C5, and a methyl group at C3. |

Involvement in Leucine (B10760876) Metabolism and Associated Enzymatic Pathways (e.g., HMG-CoA Lyase)

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) is not only a precursor for isoprenoid synthesis but also a central intermediate in the catabolism of the branched-chain amino acid L-leucine and in the formation of ketone bodies (ketogenesis). wikipedia.orgnih.gov The enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase) plays a critical role in these pathways by catalyzing the cleavage of HMG-CoA into acetyl-CoA and acetoacetate, a primary ketone body. wikipedia.orgwikipedia.org

Genetic mutations in the HMGCL gene lead to HMG-CoA lyase deficiency, a rare autosomal recessive disorder. wikipedia.orgmedlineplus.gov This condition disrupts both leucine breakdown and ketogenesis, leading to severe metabolic crises, including hypoketotic hypoglycemia, metabolic acidosis, and the accumulation of specific organic acids. nih.govmedlineplus.gov A hallmark of this disorder is the urinary excretion of large amounts of 3-hydroxy-3-methylglutaric acid, the de-esterified form of HMG-CoA. nih.gov

Given that 3-hydroxy-3-methylhexanoic acid shares the core 3-hydroxy-3-methyl structure with the key metabolite 3-hydroxy-3-methylglutaric acid, it represents a close structural analog. This similarity suggests it could potentially interact with HMG-CoA lyase or other enzymes in the leucine degradation pathway, although its significance as a natural substrate or inhibitor in this context remains to be fully elucidated.

Potential as Metabolites or Substrates in Fatty Acid Elongation/Degradation

The metabolism of fatty acids involves 3-hydroxy intermediates. During beta-oxidation, the primary pathway for fatty acid degradation, fatty acyl-CoA chains are shortened in a four-step cycle. One of the key intermediates in this cycle is L-3-hydroxyacyl-CoA. bu.edu Incomplete beta-oxidation in mammalian mitochondria can lead to the accumulation and release of 3-hydroxy fatty acids. nih.gov

More directly, 3-hydroxyhexanoate (B1247844) (3HHx) has been identified as a crucial monomer in the microbial synthesis of polyhydroxyalkanoates (PHAs). nih.govmdpi.com PHAs are biodegradable polyesters produced by various bacteria as a form of carbon and energy storage. The copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) has gained attention for its improved mechanical properties over simpler PHAs. mdpi.com

The metabolic pathways that supply (R)-3-hydroxyhexanoyl-CoA monomers for PHA synthesis are directly linked to fatty acid metabolism. Specifically, intermediates from the β-oxidation of longer-chain fatty acids can be channeled into PHA production. mdpi.com Metabolic engineering strategies in bacteria like Cupriavidus sp. and Aeromonas hydrophila often target enzymes within the fatty acid degradation pathway to increase the incorporation of 3HHx into these biopolymers. nih.govmdpi.com

Table 2: Key Steps in Mitochondrial Beta-Oxidation

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1. Dehydrogenation | Acyl-CoA Dehydrogenase | Acyl-CoA | trans-Δ2-Enoyl-CoA |

| 2. Hydration | Enoyl-CoA Hydratase | trans-Δ2-Enoyl-CoA | L-3-Hydroxyacyl-CoA |

| 3. Dehydrogenation | L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA |

Investigation of Specific Enzymatic Transformations

Substrate Recognition and Catalytic Mechanisms

Enzymatic reactions are characterized by a high degree of specificity for their substrates. In the context of the pathways discussed, this specificity is crucial. For instance, the dehydrogenases involved in fatty acid beta-oxidation are stereospecific, acting only on L-isomers of 3-hydroxyacyl-CoA intermediates. bu.edu

The presence of a methyl group at the C3 position, as seen in 3-hydroxy-3-methylhexanoate, introduces significant steric hindrance compared to its unmethylated counterpart, 3-hydroxyhexanoate. This substitution would likely prevent it from being an efficient substrate for the standard L-3-hydroxyacyl-CoA dehydrogenase enzyme. However, some enzymes exhibit broader substrate specificity. The mechanism of epimerization of 3-hydroxy fatty acids in rat liver mitochondria has been shown to proceed through a rapid dehydration-rehydration cycle via a trans-2-enoyl-CoA intermediate, suggesting complex enzymatic processing. nih.gov The recognition of the 3-hydroxy group itself is a common feature in enzyme-substrate interactions, as seen in diverse enzymes like heparan sulfate (B86663) 3-O-sulfotransferases, which specifically target a 3-OH group for modification. nih.govresearchgate.net

Role in Mammalian and Microbial Metabolic Networks

Mammalian Systems: In humans, 3-hydroxy-3-methylhexanoic acid has been identified as a metabolite present in sweat. nih.gov It is a non-volatile precursor to some of the compounds responsible for axillary body odor. nih.govoup.com Specific bacteria residing on the skin, such as certain species of Staphylococcus and Corynebacterium, possess enzymes capable of cleaving these precursors to release volatile and odorous fatty acids, including (E)/(Z)-3-methyl-2-hexenoic acid. nih.gov Studies have also noted gender-specific differences in the concentrations of this odor precursor in axillary secretions. nih.govoup.com Its presence can also be attributed to the incomplete oxidation of fatty acids within mammalian cells. nih.gov

Microbial Networks: The role of 3-hydroxy-3-methylhexanoate analogs is more prominent in microbial metabolism. As previously mentioned, 3-hydroxyhexanoate is a key building block for PHA bioplastics in bacteria such as Cupriavidus sp. Oh_1. mdpi.com This strain has demonstrated an enhanced fatty acid metabolism that allows for a high degree of 3HHx incorporation into the polymer. mdpi.com Furthermore, metabolic engineering of Aeromonas hydrophila has been employed to create strains that can produce novel PHAs with a very high molar percentage of 3HHx, which can serve as a source for chiral R-3-hydroxyhexanoate. nih.gov

Applications in Chemical Biology and Drug Discovery Research

Chiral Building Block in Natural Product Total Synthesis

The enantiomerically pure nature of Benzyl (B1604629) (3S)-3-hydroxy-3-methylhexanoate makes it a valuable chiral precursor in the total synthesis of natural products, where precise control of stereochemistry is paramount for biological activity.

Non-proteinogenic amino acids are crucial components of many biologically active peptides and natural products. The structural motif of Benzyl (3S)-3-hydroxy-3-methylhexanoate can be envisioned as a precursor for the synthesis of novel, complex amino acids. For instance, the hydroxyl group can be converted into an amino group through stereoretentive or stereoinvertive chemical transformations, leading to the formation of β-amino acids or γ-amino acids with a defined stereocenter. These unnatural amino acids can then be incorporated into peptide chains to create peptidomimetics with enhanced stability, conformational rigidity, and biological activity. The synthesis of such modified amino acids is a key strategy in developing new therapeutic agents. acs.orgsymeres.comresearchgate.net The benzyl protecting group is advantageous in peptide synthesis as it can be selectively removed under mild hydrogenolysis conditions, compatible with many other protecting groups used for amino acid functionalities. orgsyn.org

The table below illustrates potential complex amino acids derivable from this compound.

| Starting Material | Target Amino Acid Structure | Potential Application |

| This compound | (3S,4S)-4-amino-3-methylhexanoic acid | Building block for novel peptides |

| This compound | (3R,4S)-4-amino-3-methylhexanoic acid | Inducing specific peptide conformations |

| This compound | (3S)-3-amino-3-methylhexanoic acid | Synthesis of β-amino acid-containing peptides |

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. nih.gov They are biosynthesized by polyketide synthases through the iterative condensation of small carboxylic acid units. nih.govresearchgate.net this compound represents a potential C6 building block for the laboratory synthesis of polyketide-derived macrocycles. Its defined stereochemistry at the C3 position can be translated into the stereochemistry of the final product, which is often critical for its biological function. rsc.orgrsc.org The synthetic strategy would involve the deprotection of the benzyl ester to the corresponding carboxylic acid, followed by its activation and coupling with other building blocks to construct the polyketide chain. Subsequent macrolactonization would then yield the desired macrocyclic architecture. This approach allows for the systematic variation of the polyketide structure to explore structure-activity relationships. researchgate.netresearchgate.net

Intermediate in the Synthesis of Therapeutically Relevant Compounds (e.g., Pregabalin and its analogs)

The structural core of this compound is closely related to key intermediates in the synthesis of several therapeutic agents. A prominent example is Pregabalin, a γ-amino acid analog used to treat neuropathic pain and epilepsy. lupinepublishers.com Many synthetic routes to (S)-Pregabalin proceed through chiral intermediates that share the 3-methylhexanoate backbone. nih.govnih.govrsc.orgresearchgate.net

For instance, a common strategy involves the asymmetric synthesis of a precursor like (S)-3-cyano-5-methylhexanoic acid ethyl ester. This compound could potentially be converted to such an intermediate through a series of chemical transformations, including dehydration to introduce a double bond, followed by conjugate addition of a cyanide group. The benzyl ester offers different reactivity and purification properties compared to the more commonly used ethyl esters, which could provide advantages in certain synthetic sequences. The development of efficient routes from versatile chiral building blocks like this compound to established drug molecules and their analogs is an active area of pharmaceutical research.

Probes for Biochemical Pathway Elucidation

Understanding the intricate network of biochemical pathways is a fundamental goal of chemical biology. This compound can be chemically modified to serve as a probe for elucidating such pathways. For example, the introduction of a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, would allow for the visualization and tracking of the molecule within a cell or an organism. Furthermore, the terminal propyl group can be functionalized with a reactive group to enable covalent modification of enzymes or receptors that interact with the molecule. Such probes are invaluable for identifying the molecular targets of bioactive compounds and for mapping out metabolic fluxes. The synthesis of such probes often involves the strategic use of protecting groups, and the benzyl group in the parent compound is well-suited for this purpose due to its stability and selective removal. scispace.com

Contributions to Understanding Olfactory Receptor Ligand Interactions (considering related carboxylic acids)

The sense of smell is mediated by olfactory receptors, which are a large family of G-protein coupled receptors that recognize a vast array of volatile and semi-volatile molecules. Research has shown that (R)/(S)-3-hydroxy-3-methylhexanoic acid is a key component of human sweat and contributes to body odor. nih.gov This carboxylic acid is a ligand for certain olfactory receptors, and understanding the molecular basis of this interaction is crucial for developing new fragrances and deodorants. herts.ac.uknih.gov

This compound, as a protected and more volatile derivative of the corresponding carboxylic acid, can be used as a tool to study these interactions. By comparing the binding of the benzyl ester to that of the free acid, researchers can gain insights into the importance of the carboxylic acid moiety for receptor recognition and activation. Such studies contribute to the development of a "chemical alphabet" for olfaction, where the structural features of a ligand are correlated with the perceived scent.

The table below outlines the relationship between the compound and its role in olfactory research.

| Compound | Role | Research Focus |

| (R)/(S)-3-hydroxy-3-methylhexanoic acid | Natural ligand in human sweat | Identification of cognate olfactory receptors |

| This compound | Synthetic probe molecule | Elucidating the role of the carboxylate group in receptor binding |

Synthetic Tools for Exploring Enzyme Substrate Specificity

Enzymes are highly selective catalysts, and understanding their substrate specificity is key to designing enzyme inhibitors and engineering novel biocatalysts. nih.gov this compound can serve as a valuable tool in this context. For enzymes that process small carboxylic acids or esters, such as lipases and esterases, this chiral benzyl ester can be used to probe the steric and electronic requirements of the enzyme's active site.

By systematically modifying the structure of this compound, for example, by changing the length of the alkyl chain or the nature of the ester group, and then measuring the rate of enzymatic hydrolysis, a detailed map of the enzyme's substrate preferences can be constructed. This information can then be used to design potent and selective inhibitors for therapeutic applications or to guide the directed evolution of enzymes for new synthetic transformations.

Theoretical and Computational Studies on Benzyl 3s 3 Hydroxy 3 Methylhexanoate

Quantum Chemical Calculations for Conformational Analysis and Stability

The three-dimensional structure of Benzyl (B1604629) (3S)-3-hydroxy-3-methylhexanoate is not static; rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Quantum chemical calculations are essential for identifying the most stable conformations and understanding the molecule's flexibility.

Conformational analysis is typically initiated by systematically rotating the dihedral angles of the molecule's backbone to generate a series of potential structures. For each of these geometries, a geometry optimization and energy calculation are performed using methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a basis set like 6-31G(d,p). uni-greifswald.de This process maps out the potential energy surface of the molecule, allowing for the identification of local and global energy minima, which correspond to stable conformers.

The relative stability of these conformers is determined by their calculated energies. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature, providing a picture of the conformational ensemble.

Table 1: Hypothetical Relative Energies of Benzyl (3S)-3-hydroxy-3-methylhexanoate Conformers

| Conformer | Dihedral Angle (C2-C3-O-H) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 2.50 |

Note: These values are illustrative and would be determined by actual quantum chemical calculations.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT can be employed to study its synthesis, such as the esterification of (3S)-3-hydroxy-3-methylhexanoic acid with benzyl alcohol, or its potential degradation pathways.

To elucidate a reaction mechanism, researchers first identify the reactants, products, and any intermediates. DFT calculations are then used to locate the transition state (TS) for each step of the reaction. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate.

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a reaction energy profile can be constructed. This profile provides a detailed understanding of the reaction's feasibility and kinetics. For instance, DFT could be used to model the acid-catalyzed esterification process, elucidating the role of the catalyst and the stereochemical outcome of the reaction.

Molecular Dynamics Simulations for Solvent Effects and Interactions

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations are a powerful tool for studying these effects at the molecular level.

In an MD simulation, the atoms of the solute and solvent molecules are modeled as classical particles, and their motions are simulated over time by numerically integrating Newton's equations of motion. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

MD simulations can provide detailed information about the solvation structure around this compound, including the arrangement of solvent molecules in its vicinity. By analyzing the simulation trajectory, properties such as radial distribution functions, hydrogen bonding patterns, and solvation free energies can be calculated. This information is crucial for understanding the solubility and reactivity of the compound in different media. For example, simulations could reveal how the hydroxyl and ester groups of the molecule interact with polar and nonpolar solvents.

Table 2: Hypothetical Interaction Energies of this compound with Different Solvents

| Solvent | Interaction Energy (kcal/mol) |

|---|---|

| Water | -15.8 |

| Ethanol | -12.5 |

| Hexane (B92381) | -4.2 |

Note: These values are illustrative and would be determined by actual molecular dynamics simulations.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, DFT can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.net After optimizing the molecular geometry, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, the vibrational frequencies and intensities for the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental data. These predicted spectra can aid in the assignment of experimental peaks and provide a deeper understanding of the molecule's vibrational modes.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 172.5 |

| Benzyl CH₂ | 66.8 |

| C3 (C-OH) | 71.3 |

| C2 (CH₂) | 45.1 |

| C4 (CH₂) | 38.9 |

| C5 (CH₂) | 14.2 |

| C6 (CH₃) | 29.7 |

Note: These values are illustrative and would be determined by actual GIAO/DFT calculations.

Future Research Avenues and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmentally benign processes has spurred research into green and sustainable methods for synthesizing chiral molecules like Benzyl (B1604629) (3S)-3-hydroxy-3-methylhexanoate. A primary focus is the replacement of costly and toxic metal catalysts with biocatalytic systems. nih.gov Whole-cell systems and isolated enzymes offer high regio- and stereoselectivity under mild reaction conditions, presenting a sustainable alternative to conventional chemical reductions. nih.gov

One promising avenue is the use of biocatalysts, such as those derived from plants like Daucus carota, for the enantioselective reduction of prochiral ketones to chiral alcohols. nih.gov Furthermore, developing heterogeneous biocatalysts that can be easily recovered and reused is a key goal. For instance, self-sufficient heterogeneous biocatalysts have been developed for the enantiodivergent reduction of β-keto esters, achieving high efficiency and sustainability suitable for some industrial processes. rsc.org These systems can operate in continuous flow reactors, maximizing space-time yield and catalyst turnover numbers. rsc.org Another green strategy involves utilizing renewable starting materials, such as cellulose-derived levoglucosenone, to construct the chiral hydroxy fatty acid backbone, aligning the synthesis with the principles of green chemistry. researchgate.net

Table 1: Comparison of Synthetic Strategies for Chiral Hydroxy Esters

| Strategy | Advantages | Disadvantages | Relevant Research Focus |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, versatile | Often relies on harsh reagents, heavy metals, and non-renewable resources | Optimization of existing routes |

| Biocatalysis (Whole-cell/Enzymes) | High enantioselectivity, mild conditions, biodegradable nih.gov | Enzyme stability and cost can be prohibitive, potential for low substrate loading | Enzyme immobilization, continuous flow systems, cofactor regeneration rsc.orgnih.gov |

| Renewable Feedstocks | Sustainable, reduces carbon footprint researchgate.net | Often requires multi-step conversions to reach the target molecule | Efficient conversion of biomass to key chemical intermediates researchgate.net |

Exploration of Undiscovered Biological Roles

While the specific biological activities of Benzyl (3S)-3-hydroxy-3-methylhexanoate are not extensively documented, its structural class—chiral hydroxy fatty acid esters—is found in numerous biologically active molecules. nih.govmdpi.com Future research will likely focus on screening this compound and its derivatives for a wide range of pharmacological activities. Chirality is a critical feature in biological systems, as enantiomers of a compound can exhibit vastly different efficacies and toxicities due to their distinct interactions with chiral macromolecules like enzymes and receptors. mdpi.compharmasalmanac.comnih.gov

Research into related fatty acid derivatives provides clues for potential biological roles. For example, fatty acid conjugates have been shown to possess prolonged melanotropic activity and enhanced potency in certain bioassays. nih.gov Other studies on complex organic acid derivatives have revealed significant analgesic, anticonvulsant, anti-inflammatory, and antihypoxic properties. mdpi.com Given that 3-hydroxy fatty acids are components of bioactive molecules like rhamnolipids, there is potential for antimicrobial or immunomodulatory effects. researchgate.net The exploration of this compound could involve assays for cytotoxicity against cancer cell lines, antimicrobial activity against pathogenic bacteria and fungi, and anti-inflammatory effects in cellular models. mdpi.com

Advanced Catalyst Design for Enantioselective Transformations

The construction of the chiral tertiary alcohol center at the C3 position is the most significant synthetic challenge in producing this compound. The catalytic asymmetric addition of carbon nucleophiles to ketones is the most direct and desirable route to such structures. researchgate.net Future research is heavily invested in designing novel catalysts that can achieve high enantioselectivity and yield for this transformation.

Several catalytic strategies are at the forefront of this research:

Chiral Ligand/Metal Complexes: Rational ligand design is crucial for developing highly enantioselective catalysts. For example, new types of chiral tridentate diamine/phenol ligands have been used for the direct addition of organomagnesium reagents to ketones. researchgate.net Similarly, dual Ni/photoredox catalysis using chiral diamine-ligated nickel catalysts has enabled enantioselective radical-radical cross-couplings to form complex chiral centers. acs.org

Organocatalysis: Chiral amines and thiourea-based bifunctional organocatalysts have emerged as powerful tools for mediating enantioselective aldol (B89426) reactions to produce chiral tertiary alcohols. acs.orgchinesechemsoc.org These metal-free systems are often more sustainable and less sensitive to air and moisture.

Kinetic Resolution: For racemic mixtures of tertiary alcohols, kinetic resolution using chiral catalysts can be an effective strategy to isolate the desired enantiomer. nih.gov This approach is particularly useful when direct asymmetric synthesis is challenging.

Table 2: Emerging Catalytic Systems for Tertiary Alcohol Synthesis

| Catalyst Type | Mechanism | Key Features |

|---|---|---|

| Chiral Nickel/Photoredox | Dual catalytic cycle involving radical intermediates acs.org | Mild reaction conditions, good functional group tolerance acs.org |

| Bifunctional Organocatalysts | Covalent or non-covalent activation of substrates acs.org | Metal-free, high enantioselectivity acs.org |

| Planar-Chiral DMAP Derivatives | Non-enzymatic kinetic resolution of racemic alcohols mdpi.com | Excellent selectivity factors (s > 100) for specific substrates mdpi.com |

| (salen)AlCl/Phosphorane Complex | Cooperative catalysis for cyanosilylation of ketones chinesechemsoc.org | High diastereo- and enantioselectivity for α-branched ketones chinesechemsoc.org |

Integration with Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. futurelearn.com Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the molecular changes within a biological system upon exposure to a compound. nih.govyoutube.com This is particularly important for chiral molecules, as different enantiomers can trigger distinct metabolic and signaling pathways. mdpi.com

Future research will likely employ these technologies in the following ways:

Chiral Metabolomics: This specialized field focuses on the enantioselective measurement of metabolites to understand their specific roles in systems biology. mdpi.comnih.gov By tracking the (3S)-enantiomer and its potential conversion to other forms within a cell or organism, researchers can map its metabolic fate and identify unique biomarkers associated with its activity. nih.gov

Proteomics: By analyzing changes in the proteome, scientists can identify the specific protein targets that this compound interacts with. This could reveal its mechanism of action, whether it inhibits an enzyme, activates a receptor, or disrupts a protein-protein interaction.

Systems Biology Modeling: Data from multiple omics platforms can be integrated to construct computational models of the biological networks affected by the compound. futurelearn.comnih.gov This allows for a deeper understanding of its system-wide effects and can help predict potential off-target effects or synergistic interactions with other molecules. nih.gov This approach can reveal how a single compound perturbs complex pathways like lipid metabolism. plos.org

Development of Chemoenzymatic Strategies for Industrial Scale Production

For this compound to be viable for potential commercial applications, cost-effective and scalable production methods are essential. Chemoenzymatic strategies, which combine the efficiency of chemical synthesis with the unparalleled selectivity of biocatalysis, represent a powerful approach for industrial-scale manufacturing. pharmasalmanac.com

A typical chemoenzymatic route might involve the chemical synthesis of a prochiral β-keto ester precursor, followed by a highly enantioselective enzymatic reduction to yield the desired (3S)-hydroxy ester. Ketoreductases (KREDs) are particularly well-suited for this step and are used commercially for the production of various chiral alcohol intermediates. nih.govpharmasalmanac.com

Key areas for future development in this domain include:

Enzyme Engineering: Directed evolution and rational design can be used to improve the stability, activity, and substrate specificity of enzymes like KREDs, tailoring them for the specific conversion required for this target molecule. nih.gov

Process Optimization: Implementing continuous enzymatic processes using membrane reactors can lead to very high space-time yields and simplify product purification. nih.gov

Cofactor Regeneration: The high cost of cofactors like NADPH, which are required by KREDs, necessitates an efficient in situ regeneration system. nih.gov Coupling the primary reaction with a secondary dehydrogenase enzyme (e.g., glucose dehydrogenase) is a common and effective strategy. nih.gov

Reaction Media Engineering: Performing enzymatic reactions in non-conventional media or as slurry-to-slurry reactions can increase substrate loading and drive reactions to completion, resulting in high product yields and enantiomeric excess on a large scale. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Benzyl (3S)-3-hydroxy-3-methylhexanoate, and how is stereoselectivity achieved?

- Methodological Answer : Stereoselective synthesis often starts from chiral precursors like L-aspartic acid, leveraging reagents such as Bredereck’s reagent (bis(dimethylamino) tert-butoxymethane) to introduce stereochemistry. For example, in related lactone derivatives, L-aspartic acid is converted into intermediates via esterification and cyclization, followed by functionalization to achieve the (3S) configuration . Column chromatography (silica gel, 0.04–0.063 mm) and recrystallization (using solvents like ethanol/water) are critical for purification .

Q. Which spectroscopic methods confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, OH stretch at ~3300 cm⁻¹) .

- NMR : 1H and 13C NMR resolve substituent positions. Nuclear Overhauser Effect (NOE) experiments confirm spatial proximity of protons (e.g., H–C(3) and adjacent groups) to validate the (3S) configuration .

- HRMS : Validates molecular weight and isotopic patterns .

Q. What purification techniques optimize yield and purity in solution-phase synthesis?

- Methodological Answer :

- Column chromatography (silica gel, eluents like hexane/ethyl acetate) separates diastereomers .

- Recrystallization (e.g., from ethanol) refines purity, with melting points (e.g., 133–182°C in analogs) indicating crystallinity .

- TLC monitoring (Alufolien Kieselgel 60 F254) tracks reaction progress .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental elemental analysis data?

- Methodological Answer : Minor deviations in C/H/N content (e.g., ±0.3% in analogs ) may arise from solvent residues, hygroscopicity, or measurement errors. Use Karl Fischer titration to quantify moisture, and repeat combustion analysis under controlled humidity. Cross-validate with HRMS to confirm molecular formulas .

Q. What causes instability in this compound under acidic conditions, and how can protocols be optimized?

- Methodological Answer : Acid-sensitive analogs (e.g., enamine ketones) undergo decomposition via retro-Michael reactions or ring-opening. Mitigate this by:

- Using buffered conditions (pH 6–7) during reactions.

- Avoiding strong acids (e.g., HCl); opt for mild catalysts like acetic acid .

- Monitoring reaction progress via TLC to terminate before degradation .

Q. How do steric and electronic effects of amine nucleophiles influence substitution efficiency in derivatives?

- Methodological Answer : Bulky amines (e.g., 2-bromoaniline) reduce yields (e.g., 71% vs. 94% for smaller amines ). Aromatic amines with electron-withdrawing groups (e.g., -Br) slow nucleophilic attack, requiring extended reaction times. Optimize by screening amines in ethanol/water (50% v/v) at 50°C .

Q. What advanced NMR techniques resolve stereochemical ambiguities in derivatives?

- Methodological Answer :

- NOE correlations : Confirm spatial proximity (e.g., between H–C(3) and NH groups in E-configuration) .

- HMBC : Long-range 3JCH couplings (>8 Hz) distinguish between (E) and (Z) isomers in exocyclic double bonds .

Data Contradictions and Validation

Q. How to interpret conflicting spectral data in analogs (e.g., peak intensity variations in NMR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.